![molecular formula C26H26N2O7 B15157310 2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B15157310.png)
2-(2-{[(Benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanamido)-3-(4-hydroxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-Tyr-Tyr-OH, also known as N-Carbobenzyloxy-L-tyrosyl-L-tyrosine, is a dipeptide compound composed of two tyrosine amino acids linked by a peptide bond. The compound is often used in peptide synthesis and research due to its protective group, which helps in the selective modification of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Tyr-Tyr-OH typically involves solid-phase peptide synthesis (SPPS) using fluorenylmethyloxycarbonyl (Fmoc) chemistry. The process begins with the attachment of the first tyrosine residue to a solid resin, followed by the sequential addition of the second tyrosine residue. The protective group, N-Carbobenzyloxy (Cbz), is introduced to protect the amino group of the tyrosine residues during the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Z-Tyr-Tyr-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of advanced purification techniques, such as preparative HPLC, is essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Z-Tyr-Tyr-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups of the tyrosine residues can be oxidized to form quinones.
Reduction: The quinones formed from oxidation can be reduced back to phenolic hydroxyl groups.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Phenolic hydroxyl groups
Substitution: Alkylated tyrosine derivatives
Scientific Research Applications
Z-Tyr-Tyr-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Serves as a model compound for studying protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of peptide-based materials and bioconjugates
Mechanism of Action
The mechanism of action of Z-Tyr-Tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenolic hydroxyl groups of the tyrosine residues play a crucial role in these interactions, forming hydrogen bonds and hydrophobic interactions with the target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-serine (Z-Tyr-Ser-OH)
- N-Carbobenzyloxy-L-tyrosyl-L-alanine (Z-Tyr-Ala-OH)
Uniqueness
Z-Tyr-Tyr-OH is unique due to its dipeptide structure, which allows for more complex interactions and applications compared to single amino acid derivatives. The presence of two tyrosine residues enhances its ability to participate in various chemical reactions and biological processes, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C26H26N2O7 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H26N2O7/c29-20-10-6-17(7-11-20)14-22(28-26(34)35-16-19-4-2-1-3-5-19)24(31)27-23(25(32)33)15-18-8-12-21(30)13-9-18/h1-13,22-23,29-30H,14-16H2,(H,27,31)(H,28,34)(H,32,33) |
InChI Key |
IDAUTLPLQAQNMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4-dihydroxy-5-(5-methyl-2,4-dioxo-3H-pyrimidin-1-yl)oxolan-2-yl]methoxyphosphonic acid](/img/structure/B15157228.png)
![3-[(2-Chlorophenyl)carbamoyl]-2,3-dihydroxypropanoic acid](/img/structure/B15157236.png)
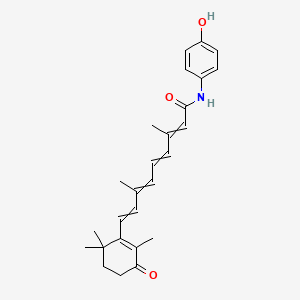
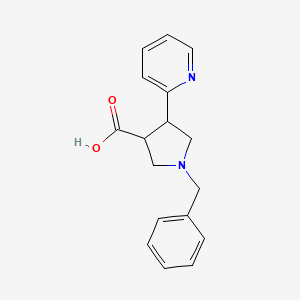
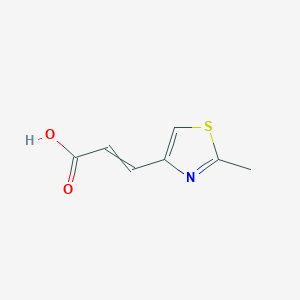
azanium](/img/structure/B15157259.png)
![but-2-enedioic acid;N-[2-(diethylamino)ethyl]-5-[(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B15157262.png)
![5-[1-(4-Chlorophenoxy)-2-phenylethenyl]-1-(2,4-dichlorobenzenesulfonyl)pyrazole](/img/structure/B15157265.png)
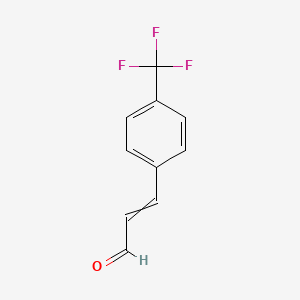
![1-{2-[2-(4-Chlorophenyl)-2-adamantyl]acetyl}-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B15157285.png)
![7-(Bromomethyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B15157288.png)
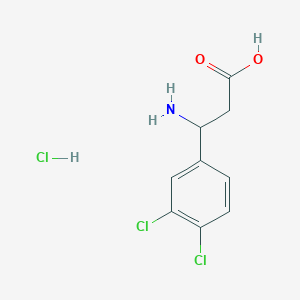
![tert-butyl N-[1-(prop-2-enoyl)pyrrolidin-3-yl]carbamate](/img/structure/B15157307.png)
![1-[2-(2-Phenylethenyl)phenyl]ethanone](/img/structure/B15157318.png)
